(E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-11-10-12(18-16-11)4-2-8-15-14(17)7-6-13-5-3-9-19-13/h3,5-7,9-10H,2,4,8H2,1H3,(H,15,17)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJBMGDWCXMXBK-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)CCCNC(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that exhibits significant biological activity, particularly in pharmacological contexts. This article reviews its synthesis, structural characteristics, and biological properties, focusing on its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 276.36 g/mol. The compound features an isoxazole ring and a thiophene moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 276.36 g/mol |
| CAS Number | 2035017-98-0 |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the isoxazole ring : This is achieved through cyclization reactions involving appropriate precursors.
- Alkylation : The isoxazole derivative is then alkylated with a propyl chain.
- Formation of the acrylamide linkage : This step involves reacting the alkylated isoxazole with thiophene derivatives to form the final acrylamide structure.
Antimicrobial Properties
Research has indicated that compounds containing isoxazole and thiophene moieties can exhibit antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus). The mechanism often involves interference with bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro assays on cancer cell lines. For example:
- Hela Cells : The compound exhibited significant antiproliferative effects, with IC50 values indicating effective inhibition of cell growth.
- A549 Cells : Similar results were observed in lung carcinoma cells, suggesting a broad spectrum of anticancer activity.
Case Studies
-
In Vitro Studies : A study evaluating the effects of this compound on Hela and A549 cell lines found that it inhibited cell proliferation significantly compared to control groups.
- IC50 Values :
- Hela: 226 µg/mL
- A549: 242.52 µg/mL
- IC50 Values :
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through caspase activation pathways, leading to programmed cell death.
Comparative Analysis with Related Compounds
To understand the unique biological properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| (E)-N-(4-isoxazolyl)-4-thiophenecarboxamide | Moderate | High | Effective against MRSA |
| N-(5-methylisoxazol-3-yl)-urea | Low | Moderate | Weak inhibition of cancer cells |
| N-(3-methylisoxazol-5-yl)cyclopropanesulfonamide | Moderate | High | Potential lead for drug development |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide exhibit promising anticancer properties. The incorporation of isoxazole and thiophene moieties is believed to enhance biological activity against various cancer cell lines. For example, derivatives of thiophene-based compounds have been shown to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Mechanisms of Action
The biological activity of this compound may be attributed to its ability to interfere with specific cellular pathways. Research indicates that such compounds can act as inhibitors of protein kinases involved in cancer progression, leading to reduced proliferation of cancer cells .
Neuroprotective Effects
Potential for Neurological Disorders
The neuroprotective effects of compounds containing isoxazole rings have been explored in the context of neurodegenerative diseases. Studies suggest that this compound may offer protective benefits against oxidative stress-induced neuronal damage, which is a hallmark of conditions like Alzheimer's and Parkinson's disease .
Material Science
Polymer Applications
In material science, this compound can be utilized as a monomer in the synthesis of conducting polymers. These polymers have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene group contributes to the conductivity and stability of the resulting polymeric materials .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Anticancer Evaluation
A study conducted on a series of thiophene derivatives demonstrated that modifications at the thiophene position significantly enhanced their anticancer activity against breast cancer cell lines. The study highlighted the importance of structural variations in optimizing pharmacological properties .
Case Study 2: Neuroprotection Mechanism Exploration
Research investigating the neuroprotective effects of isoxazole derivatives found that these compounds could reduce reactive oxygen species levels in neuronal cells, thereby mitigating cell death associated with neurodegeneration. This suggests a potential therapeutic role for this compound in treating neurological disorders .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest analogues are acrylamide derivatives with thiophene or isoxazole substituents. Key examples from the evidence include:
Key Observations :
- Backbone Flexibility: The target compound’s 3-methylisoxazole-propyl chain introduces rigidity compared to the methylamino-propyl group in or the hydroxymethyl-morpholino group in . This may affect binding to hydrophobic pockets in biological targets.
- Electron-Deficient Moieties: The isoxazole ring (a five-membered heterocycle with two electronegative atoms) contrasts with the morpholino group in , which is electron-rich. Such differences influence solubility and hydrogen-bonding capabilities.
- Thiophene vs. Thiazolidinone: The thiophene-2-yl group in the target compound shares aromatic properties with the thiazolidinone ring in , but the latter’s sulfur and nitrogen atoms enable additional tautomerism and redox activity.
Analytical and Crystallographic Considerations
- Structure Validation : Techniques like X-ray crystallography (using programs like SHELXL ) are critical for confirming the stereochemistry of acrylamide derivatives. The (E)-configuration of the target compound’s double bond is essential for maintaining conjugation and bioactivity.
- Impurity Profiling: Related compounds in and highlight the need for stringent analytical controls, as even minor substituent changes (e.g., methylamino vs. isoxazole) can alter pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (E)-N-(3-(3-methylisoxazol-5-yl)propyl)-3-(thiophen-2-yl)acrylamide?
- Methodological Answer : Synthesis typically involves coupling acrylamide derivatives with heterocyclic precursors. Key steps include:
- Step 1 : Functionalization of the isoxazole ring (e.g., alkylation at the 3-methylisoxazol-5-yl position) under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Formation of the acrylamide bond via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., dichloromethane) .
- Critical Parameters : Temperature (typically 0–25°C), solvent polarity, and catalyst selection to minimize side reactions (e.g., hydrolysis of the isoxazole ring) .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify regiochemistry of the acrylamide double bond (E-configuration) and substitution patterns on the isoxazole and thiophene rings .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns, ensuring no residual solvents or byproducts .
- Infrared Spectroscopy (IR) : Detection of characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamides) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative activity, with IC₅₀ calculations .
- Anti-inflammatory Testing : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages .
- Neuroprotective Assays : Evaluate Aβ peptide aggregation inhibition for neurodegenerative disease applications .
Advanced Research Questions
Q. How can computational methods predict the biological activity and target interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs) based on the compound’s heterocyclic motifs .
- PASS Algorithm : Predict activity spectra (e.g., anticancer, antimicrobial) by analyzing structural similarity to known bioactive molecules .
- MD Simulations : Assess binding stability and conformational changes over 100 ns trajectories in explicit solvent models .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) causing splitting .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons .
- Crystallography : Obtain single-crystal X-ray data to unambiguously assign stereochemistry .
Q. How can reaction mechanisms for key synthetic steps (e.g., acrylamide bond formation) be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates and rate-determining steps .
- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways during coupling reactions .
- DFT Calculations : Model transition states to rationalize regioselectivity in heterocyclic substitutions .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Solvent Optimization : Replace low-boiling solvents (e.g., DCM) with alternatives like THF or EtOAc for safer large-scale reactions .
- Catalyst Screening : Test immobilized catalysts (e.g., polymer-supported EDCI) to improve recyclability and reduce costs .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of E/Z isomer ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
